Lilial

Vue d'ensemble

Description

Lilial, also known as butylphenyl methylpropional, is a synthetic fragrance compound widely used in the cosmetic and fragrance industries. It is known for its floral scent, reminiscent of lily of the valley, and is commonly found in perfumes, soaps, and other personal care products. Despite its popularity, this compound has faced scrutiny due to potential health risks, leading to regulatory restrictions in some regions .

Méthodes De Préparation

Lilial is synthesized through a multi-step chemical process. One common method involves the condensation of tert-butylbenzaldehyde with propanal, followed by catalytic hydrogenation . Another industrial-scale method involves the double anodic oxidation of 4-tert-butyl-toluene . These processes are carried out under controlled conditions to ensure the purity and yield of the final product.

Analyse Des Réactions Chimiques

Metabolic Pathways

Lilial undergoes biotransformation via hepatic and extrahepatic enzymes, producing several metabolites. Key findings from in vitro and in vivo studies include:

Primary Metabolites

-

Lysmerylic acid : Formed via oxidation of the aldehyde group to a carboxylic acid.

-

p-tert-Butylbenzoic acid : Generated through oxidative cleavage of the propanal chain.

-

Hydroxy-lysmerylic acid : A minor metabolite resulting from further hydroxylation.

Secondary Metabolites

-

Lysmerol : Produced via reduction of the aldehyde group to an alcohol (observed in liver microsomes and hepatocytes).

Environmental Oxidation

This compound degrades rapidly in aqueous environments under aerobic conditions:

-

Reaction : Oxidation to lysmerylic acid (major product) and p-tert-butylbenzoic acid .

-

Conditions : pH 7, 25°C, presence of air.

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Oxidation rate (aqueous) | 30% over 168 hours | Short environmental half-life | |

| Major oxidation product | Lysmerylic acid | Persistent in environment |

In Vitro Metabolic Activation Studies

Studies using rat liver S9 fractions and human cell lines revealed:

-

Metabolic Conversion : this compound is nearly fully metabolized to lysmerylic acid (95% conversion) within 1 hour .

-

Toxicological Impact :

Analytical Methods

-

GC/HRMS : Used to identify metabolites and quantify degradation products .

-

In vitro assays : Reporter gene assays (e.g., luciferase) to assess receptor binding and pathway activation .

Stability Concerns

Applications De Recherche Scientifique

Fragrance Ingredient in Consumer Products

Lilial is primarily utilized for its floral scent, mimicking the aroma of lilies. It is commonly found in:

- Cosmetics: Including perfumes, lotions, and shampoos.

- Household Products: Such as air fresheners and cleaning agents.

Despite its popularity, the European Union has recently prohibited its use in cosmetics due to concerns regarding reproductive toxicity and potential endocrine disruption . The maximum allowable concentration of this compound in cosmetics was limited prior to this ban, reflecting growing awareness of chemical safety in consumer products.

Toxicological Investigations

Recent studies have focused on the toxicological profile of this compound, assessing its safety through various in vitro assays. Key findings include:

- Absorption and Cytotoxicity: Research indicated that this compound does not negatively affect cell viability within a concentration range of 1 nM to 100 µM .

- Nephrotoxicity and Mutagenicity: Tests showed no significant nephrotoxic effects or mutagenic activity in human renal tubular cells or CHO-K1 cells .

- Endocrine Disruption Potential: this compound was evaluated for its ability to disrupt endocrine functions. Studies demonstrated that neither this compound nor its metabolites exhibited agonistic activity towards estrogen or androgen receptors .

Regulatory Status and Health Concerns

The European Chemicals Agency has classified this compound as a potential endocrine disruptor. This classification stems from concerns about its ability to interfere with hormonal functions, which could lead to fertility issues and developmental problems . The ban on this compound in the EU reflects a precautionary approach to chemical safety in consumer products.

Case Studies and Research Findings

Table 1: Summary of Toxicological Studies on this compound

Conclusion and Future Directions

The applications of this compound as a fragrance ingredient are extensive; however, the emerging evidence regarding its safety profile necessitates careful consideration. Regulatory actions such as the EU ban underscore the importance of ongoing research into the cumulative effects of cosmetic ingredients on human health. Future studies should focus on long-term exposure effects and further elucidate the mechanisms by which this compound may act as an endocrine disruptor.

Mécanisme D'action

Lilial exerts its effects primarily through its interaction with olfactory receptors, contributing to its floral scent. It has also been studied for its potential endocrine-disrupting effects, although the exact molecular targets and pathways involved are still under investigation . Research has shown that this compound and its metabolites do not exhibit significant agonistic activity towards estrogen or androgen receptors .

Comparaison Avec Des Composés Similaires

Lilial is often compared with other fragrance compounds such as:

Linalool: A naturally occurring terpene alcohol with a fresh, floral scent similar to lavender.

Cyclamen Aldehyde: Another synthetic fragrance with a floral scent, used in similar applications.

Hexyl Cinnamaldehyde: A synthetic fragrance with a sweet, spicy scent, used in perfumes and cosmetics.

This compound is unique due to its specific floral scent profile and its widespread use in the fragrance industry. its potential health risks have led to increased scrutiny and regulatory restrictions.

Activité Biologique

Lilial, also known as Butylphenyl methylpropional, is a synthetic fragrance compound commonly used in cosmetics and personal care products. Its biological activity has garnered significant attention due to concerns regarding its safety profile, particularly its potential endocrine-disrupting effects and reproductive toxicity. This article explores the biological activity of this compound through various studies, including in vitro assays and case studies, highlighting its effects on cell viability, receptor activity, and potential toxicity.

Overview of this compound

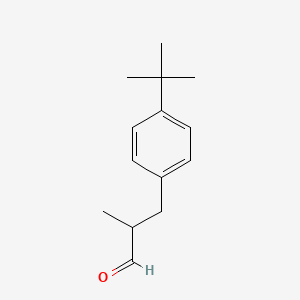

- Chemical Structure : this compound is a fragrance ingredient with the chemical formula C12H16O2. It is characterized by a phenyl group attached to a butyl chain and a methylpropional moiety.

- Usage : Commonly found in perfumes, shampoos, and other cosmetic products, this compound enhances scent profiles but has been subject to regulatory scrutiny due to safety concerns.

1. Cell Viability and Cytotoxicity

Research indicates that this compound does not adversely affect cell viability within a concentration range of 1 nM to 100 µM. In studies using human cell lines such as HeLa9903 and MDA-kb2, this compound demonstrated no agonistic activity towards estrogen or androgen receptors, suggesting limited endocrine activity at these concentrations .

Table 1: Summary of Cell Viability Studies on this compound

2. Endocrine Disruption Potential

This compound has been assessed for its potential as an endocrine disruptor. Although it exhibited weak estrogenic activity in MCF-7 human breast cancer cells (2.4 doublings at 100 µM compared to 5.2 doublings with 10 nM estrogen), this effect is significantly lower than that of natural estrogens . Additionally, studies have indicated that neither this compound nor its metabolites bind effectively to estrogen or androgen receptors.

Case Study: Endocrine Disruption Assessment

- A comprehensive assessment involving in vitro assays (CHO/HPRT mutation assay, γH2AX biomarker-based genotoxicity assay) confirmed that this compound does not activate NF-κB or NRF2 signaling pathways at concentrations up to 50 µM .

3. Toxicological Investigations

This compound has undergone extensive toxicological evaluation:

- Nephrotoxicity : Studies indicate no nephrotoxic effects on human renal tubular cells (RPTEC/TERT1) at tested concentrations .

- Mutagenicity : this compound did not demonstrate mutagenic activity in the HPRT gene mutation test nor caused DNA double-strand breaks in vitro .

- Systemic Toxicity : Animal studies revealed systemic toxicity at higher oral doses (≥50 mg/kg/day in rats) but without significant histopathological findings .

Regulatory Status

Due to emerging concerns regarding reproductive toxicity and potential endocrine disruption, the European Union has banned the use of this compound in cosmetic products. This decision was based on precautionary principles despite the absence of definitive clinical evidence linking this compound to infertility in humans .

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQFDHOLCGWZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026500 | |

| Record name | 2-(4-Tert-Butylbenzyl)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80-54-6 | |

| Record name | Lilial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilial | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Tert-Butylbenzyl)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylbenzyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPHENYL METHYLPROPIONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7540GJV69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.